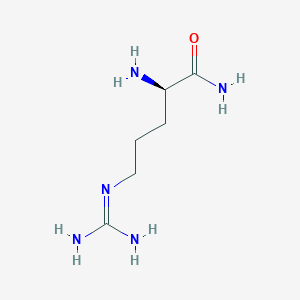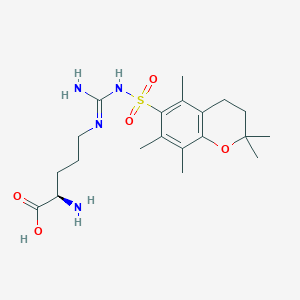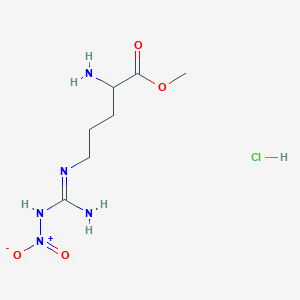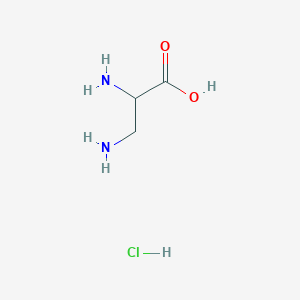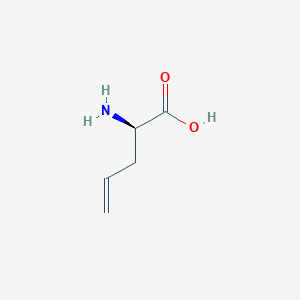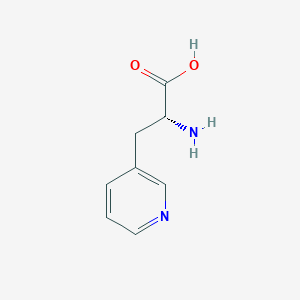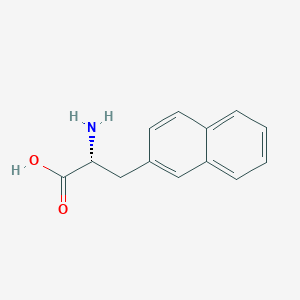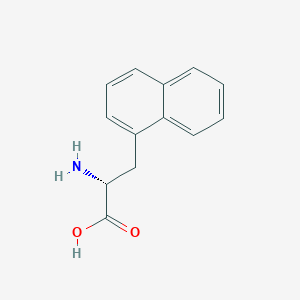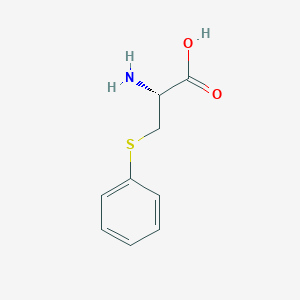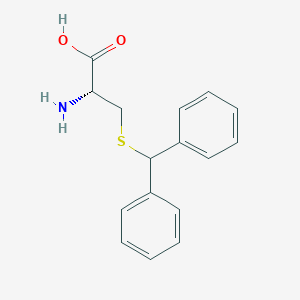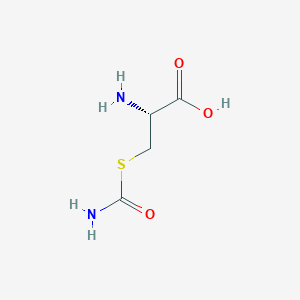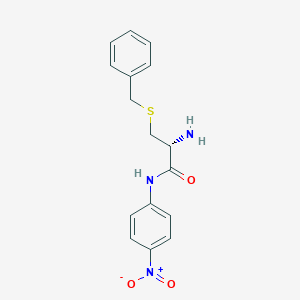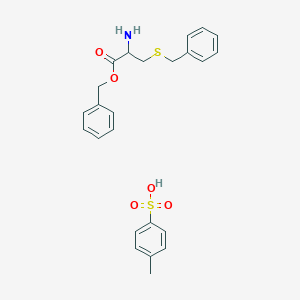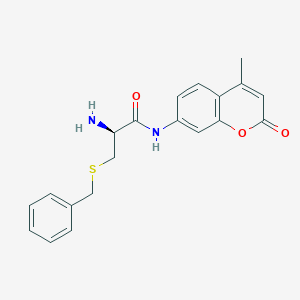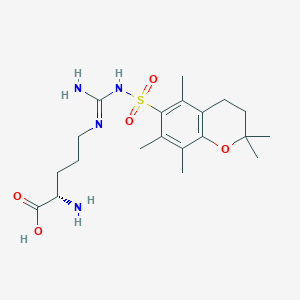
H-Arg(Pmc)-OH
Vue d'ensemble
Description
H-Arg(Pmc)-OH, also known as (2S)-2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid, is a chemical compound with the molecular formula C20H32N4O5S . It has a molecular weight of 440.6 g/mol .
Molecular Structure Analysis
The molecular structure of H-Arg(Pmc)-OH can be represented by its IUPAC name, InChI, and Canonical SMILES . The IUPAC name is (2S)-2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid . The InChI is InChI=1S/C20H32N4O5S/c1-11-12(2)17(13(3)14-8-9-20(4,5)29-16(11)14)30(27,28)24-19(22)23-10-6-7-15(21)18(25)26/h15H,6-10,21H2,1-5H3,(H,25,26)(H3,22,23,24)/t15-/m0/s1 . The Canonical SMILES is CC1=C(C(=C(C2=C1OC(CC2)©C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C .
Physical And Chemical Properties Analysis
H-Arg(Pmc)-OH has a molecular weight of 440.6 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources .
Applications De Recherche Scientifique
Peptide Synthesis
“H-Arg(Pmc)-OH” is used in the field of biochemistry , specifically in peptide synthesis . It’s a type of resin used in Solid Phase Peptide Synthesis (SPPS), a method for chemically synthesizing peptides and proteins . This resin is particularly useful when dealing with hydrophilic structures and “difficult sequences,” which include structurally demanding membrane proteins .
The method of application involves using the resin in a reaction suitable for Fmoc solid-phase peptide synthesis . The extent of labeling is approximately 0.7 mmol/g loading, and the particle size is 75-150 μm . The storage temperature for this resin is 2-8°C .
As for the outcomes, the use of “H-Arg(Pmc)-OH” in SPPS allows for the successful synthesis of complex peptides and proteins, overcoming the complications associated with "difficult sequences" .
Drug Discovery
“H-Arg(Pmc)-OH” also finds application in the field of pharmacology , specifically in drug discovery . In a study aimed at identifying high-affinity inhibitors of SARS-CoV-2 main protease, “H-Arg(Pmc)-OH” was used in a high throughput virtual screening of African Natural Products Databases .
The method involved virtually screening 8753 natural compounds against the main protease of SARS-CoV-2 using AutoDock vina . The compounds were filtered through Lipinski’s rules, and those showing high-affinity scores (less than -10.0 Kcal/mol) were considered promising .
The results of this study identified several compounds that showed better affinity than known M pro inhibitors . These promising compounds could be considered for further investigations toward the development of SARS-CoV-2 drug development .
Protease Inhibition
“H-Arg(Pmc)-OH” is used in the field of virology for the inhibition of proteases, specifically the main protease (Mpro) of SARS-CoV-2 . This protease is a key enzyme in the life cycle of the virus, making it a prime target for drug development .
The method of application involves virtual screening of natural compounds against the main protease of SARS-CoV-2 . The compounds are filtered through Lipinski’s rules, and those showing high-affinity scores (less than -10.0 Kcal/mol) are considered promising .
The results of this study identified several compounds that showed better affinity than known Mpro inhibitors . These promising compounds could be considered for further investigations toward the development of SARS-CoV-2 drug development .
Scientific Contribution Analysis
“H-Arg(Pmc)-OH” is used in the field of scientometrics , specifically for identifying the type and arguments of scientific contribution . This is a novel task that involves classifying the contribution type and extracting corresponding fine-grained arguments .
The method of application involves using a deep learning classification model and an extraction model which extracts the contribution arguments from both token and span level . The models are jointly trained by performing a weighted summation of the loss functions of the two models .
The outcomes of this study showed that the proposed model outperforms the state-of-the-art approaches on both contribution type classification and argument extraction tasks . The SciContri dataset will be released for future research .
Antiviral Drug Development
“H-Arg(Pmc)-OH” is used in the field of virology for the development of antiviral drugs, specifically against SARS-CoV-2 . The main protease (Mpro) of SARS-CoV-2 is a key enzyme in the life cycle of the virus, making it a prime target for drug development .
The method of application involves high throughput virtual screening of African Natural Products Databases such as NANPDB, EANPDB, AfroDb, and SANCDB to identify the most potent inhibitors with the best pharmacological properties . In total, 8753 natural compounds were virtually screened by AutoDock vina against the main protease of SARS-CoV-2 .
The results of this study identified several compounds that showed better affinity than known Mpro inhibitors . These promising compounds could be considered for further investigations toward the development of SARS-CoV-2 drug development .
Scientometrics
“H-Arg(Pmc)-OH” is used in the field of scientometrics , specifically for identifying the type and arguments of scientific contribution . This is a novel task that involves classifying the contribution type and extracting corresponding fine-grained arguments .
The method of application involves using a deep learning classification model and an extraction model which extracts the contribution arguments from both token and span level . The models are jointly trained by performing a weighted summation of the loss functions of the two models .
The outcomes of this study showed that the proposed model outperforms the state-of-the-art approaches on both contribution type classification and argument extraction tasks . The SciContri dataset will be released for future research .
Safety And Hazards
Orientations Futures
While the future directions specific to H-Arg(Pmc)-OH are not explicitly mentioned in the retrieved sources, it’s worth noting that the field of regenerative medicine is one area where novel compounds are being explored for potential therapeutic applications .
Relevant Papers
Several papers were retrieved during the search. One paper discusses the use of side-chain unprotected Fmoc-Arg/His/Tyr-OH couplings in solid-phase peptide synthesis . Another paper discusses the role of in-text citation frequencies in finding relevant papers . These papers could provide further insights into the study and application of H-Arg(Pmc)-OH.
Propriétés
IUPAC Name |
(2S)-2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O5S/c1-11-12(2)17(13(3)14-8-9-20(4,5)29-16(11)14)30(27,28)24-19(22)23-10-6-7-15(21)18(25)26/h15H,6-10,21H2,1-5H3,(H,25,26)(H3,22,23,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJFAMZEBZRDAJ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113087 | |
| Record name | N5-[[[(3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg(Pmc)-OH | |
CAS RN |
112160-37-9 | |
| Record name | N5-[[[(3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112160-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N5-[[[(3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



